![molecular formula C11H14O3 B1252952 1-(2,6-Dihydroxyphenyl)-1-pentanone](/img/structure/B1252952.png)
1-(2,6-Dihydroxyphenyl)-1-pentanone
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Overview
Description
1-(2,6-Dihydroxyphenyl)-1-pentanone is a natural product found in Pezicula and Cryptosporiopsis with data available.
Scientific Research Applications
Kinetics and Atmospheric Chemistry 1-(2,6-Dihydroxyphenyl)-1-pentanone's atmospheric chemistry involves its reaction with OH radicals. Aschmann et al. (2003) investigated the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone, an analogous compound, revealing insights into atmospheric processes involving hydroxycarbonyls like 1-(2,6-Dihydroxyphenyl)-1-pentanone (Aschmann, Arey, & Atkinson, 2003).
Chemical Synthesis and Characterization The synthesis and characterization of compounds structurally similar to 1-(2,6-Dihydroxyphenyl)-1-pentanone have been explored. For instance, Guo Juan (2007) described the synthesis of 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, providing a foundation for the synthesis of related compounds (Guo Juan, 2007).
Role in Maillard Reaction The Maillard reaction, critical in food science, involves compounds like 1-(2,6-Dihydroxyphenyl)-1-pentanone. Cerny and Guntz-Dubini (2008) identified 5-hydroxy-3-mercapto-2-pentanone in the Maillard reaction, highlighting the significance of such compounds in aroma generation (Cerny & Guntz-Dubini, 2008).
Potential in Pharmaceutical Research 1-(2,6-Dihydroxyphenyl)-1-pentanone analogs have been investigated for their pharmaceutical potential. For example, Kubohara (1999) examined the anti-leukemic properties of DIF-1, a compound with a pentanone group, in human leukemia cells (Kubohara, 1999).
Polymorphism and Crystallography The study of polymorphism in compounds related to 1-(2,6-Dihydroxyphenyl)-1-pentanone offers insights into their physical properties. Lopes et al. (2017) identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, contributing to the understanding of the physical chemistry of such compounds (Lopes, Bernardes, Piedade, Diogo, & da Piedade, 2017).
Insect Hydrocarbon Research The synthesis of compounds like 1-(2,6-Dihydroxyphenyl)-1-pentanone is relevant in entomological studies. Sonnet (1976) developed methods for synthesizing 1,5-dimethylalkanes, employing 5-hydroxy-2-pentanone as a starting material, which is relevant for studying insect hydrocarbons (Sonnet, 1976).
properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-3-5-8(12)11-9(13)6-4-7-10(11)14/h4,6-7,13-14H,2-3,5H2,1H3 |
InChI Key |
QHIOHWHBWRAHKM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
synonyms |
1-(2,6-dihydroxyphenyl)pentan-1-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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